3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene is a synthetic organic compound notable for its unique spirocyclic structure and the presence of a trifluoromethyl group. This compound belongs to the class of diazaspiro compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The incorporation of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development in various fields, including pharmaceuticals and agrochemicals.
The synthesis of 3-(trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene typically involves multi-step procedures that can include:
These methods enable efficient production while allowing for modifications that enhance biological properties.
The molecular structure of 3-(trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene can be characterized by the following data:
Property | Data |
---|---|
Molecular Formula | C8H10F3N2O |
Molecular Weight | 244.64 g/mol |
IUPAC Name | 3-(trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene |
CAS Number | 2285440-51-7 |
Canonical SMILES | C1CNCCC12CC(=NO2)C(F)(F)F |
The unique spirocyclic configuration contributes to its chemical reactivity and biological interactions, making it an intriguing subject for further study.
3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene participates in various chemical reactions, including:
The mechanism of action for 3-(trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The trifluoromethyl group allows the compound to form electron donor-acceptor complexes, facilitating various chemical transformations. Notably, derivatives of this compound have shown inhibitory activity against protein tyrosine phosphatase 1B, which is relevant in diabetes and obesity treatment .
The physical and chemical properties of 3-(trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene include:
These properties make it suitable for various applications in research and industry.
3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene has several scientific uses:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0